1-Methanesulfonylazetidine-2-carbohydrazide
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Overview
Description
1-Methanesulfonylazetidine-2-carbohydrazide is a chemical compound with the molecular formula C₅H₁₁N₃O₃S and a molecular weight of 193.22 g/mol It is characterized by the presence of an azetidine ring substituted with a methanesulfonyl group and a carbohydrazide moiety
Preparation Methods
The synthesis of 1-Methanesulfonylazetidine-2-carbohydrazide typically involves the reaction of azetidine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methanesulfonylazetidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the methanesulfonyl group.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methanesulfonylazetidine-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-Methanesulfonylazetidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The specific molecular targets and pathways involved depend on the context of its use, such as its application in antimicrobial or anticancer therapies .
Comparison with Similar Compounds
1-Methanesulfonylazetidine-2-carbohydrazide can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Lacks the methanesulfonyl and carbohydrazide groups, making it less reactive in certain chemical reactions.
Methanesulfonyl chloride: Used as a reagent in the synthesis of this compound, but lacks the azetidine ring and carbohydrazide moiety.
Hydrazine hydrate: A precursor in the synthesis, but lacks the azetidine and methanesulfonyl groups.
The uniqueness of this compound lies in its combination of the azetidine ring, methanesulfonyl group, and carbohydrazide moiety, which confer specific chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-methylsulfonylazetidine-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O3S/c1-12(10,11)8-3-2-4(8)5(9)7-6/h4H,2-3,6H2,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHGKCQAQKAWDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC1C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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